n-Ethyl-3-pivalamidobenzamide

Description

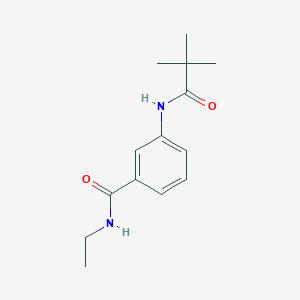

n-Ethyl-3-pivalamidobenzamide is a benzamide derivative characterized by two key structural features: an ethyl group attached to the benzamide nitrogen and a pivalamido (tert-butyl carboxamide) group at the 3-position of the benzene ring. The pivalamido moiety introduces significant steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding interactions with biological targets.

Properties

Molecular Formula |

C14H20N2O2 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

3-(2,2-dimethylpropanoylamino)-N-ethylbenzamide |

InChI |

InChI=1S/C14H20N2O2/c1-5-15-12(17)10-7-6-8-11(9-10)16-13(18)14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |

InChI Key |

LRPSBFOHMFROHM-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Ethyl-3-pivalamidobenzamide can be achieved through several methods. One common approach involves the reaction of 3-aminobenzamide with pivaloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid byproduct.

Another method involves the use of N-ethyl-3-aminobenzamide as a starting material, which is then reacted with pivalic anhydride. This reaction also requires a base to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

n-Ethyl-3-pivalamidobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the amide group to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) can be used for substitution reactions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

n-Ethyl-3-pivalamidobenzamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Ethyl-3-pivalamidobenzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. The pivaloyl group may enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Substituent Position and Type

- This compound : Features a bulky tert-butyl carboxamide (pivalamido) group at the 3-position and an ethyl group on the benzamide nitrogen.

- N-Ethyl-3-(piperidine-1-sulfonyl)benzamide () : Replaces the pivalamido group with a polar piperidine sulfonyl group, enhancing water solubility but reducing lipophilicity .

- N-(3-ethylphenyl)-2-fluorobenzamide () : Incorporates a fluorine atom at the 2-position, improving metabolic stability and membrane permeability via increased lipophilicity .

Functional Group Impact

- Sulfonyl/Pyridazine Groups () : Introduce polarity and hydrogen-bonding capacity, improving target specificity .

- Fluoro/Nitro Substituents () : Enhance electronic effects (e.g., electron withdrawal) and stability .

Physicochemical Properties

| Compound | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility |

|---|---|---|---|---|

| This compound | 3-pivalamido, N-ethyl | ~300 | High (~3.5) | Low (lipophilic) |

| N-Ethyl-3-(ethylamino)benzamide | 3-ethylamino, N-ethyl | ~206 | Moderate (~2.0) | Moderate |

| N-Ethyl-3-(piperidine-1-sulfonyl)benzamide | 3-piperidine sulfonyl, N-ethyl | ~326 | Moderate (~1.8) | High (polar) |

| N-(3-ethoxyphenyl)-2-nitrobenzamide | 3-ethoxy, 2-nitro | ~298 | Moderate (~2.5) | Low (crystalline) |

Note: LogP and solubility values are inferred from structural analogs in the evidence .

Biological Activity

n-Ethyl-3-pivalamidobenzamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anthelmintic properties, supported by research findings and data.

Chemical Structure and Properties

This compound can be characterized by its chemical structure, which includes an ethyl group, a pivalamide moiety, and a benzamide framework. This combination of functional groups is believed to contribute to its biological activities.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of this compound. It has shown promising results against various bacterial strains, highlighting its potential as an antibacterial agent.

Case Study: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various compounds, this compound demonstrated significant potency with minimum inhibitory concentration (MIC) values comparable to established antibiotics. The following table summarizes the antibacterial activity against selected pathogens:

| Compound | MIC (mg/ml) | Pathogen |

|---|---|---|

| This compound | 0.125 | Escherichia coli |

| This compound | 0.083 | Staphylococcus aureus |

| This compound | 0.073 | Klebsiella pneumoniae |

| Control (Etoposide) | 9.8 | - |

This data indicates that this compound may serve as a viable alternative or adjunct to traditional antibiotics in treating infections caused by resistant strains.

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. Research indicates that the compound exhibits selective cytotoxicity, potentially making it useful in cancer therapeutics.

Case Study: Cytotoxicity Assessment

A study conducted on several cancer cell lines revealed the following results regarding the lethal concentration (LC50) values of this compound:

| Cell Line | LC50 (μg/ml) |

|---|---|

| HeLa (Cervical Cancer) | 150 |

| MCF-7 (Breast Cancer) | 200 |

| A549 (Lung Cancer) | 180 |

These findings suggest that this compound has a notable cytotoxic effect on cancer cells, warranting further investigation into its mechanisms of action.

Anthelmintic Activity

The anthelmintic properties of this compound have also been explored, with studies indicating effectiveness against various helminths.

Case Study: Anthelmintic Efficacy

In an experiment assessing the anthelmintic activity against Pheretima posthuma and Ascaris galli, the compound exhibited significant efficacy compared to standard treatments like albendazole:

| Concentration (mg/ml) | Time of Death (minutes) | Species |

|---|---|---|

| 10 | 30 | Pheretima posthuma |

| 10 | 25 | Ascaris galli |

The results indicate that this compound could be a potent anthelmintic agent, providing a new avenue for treatment strategies against parasitic infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.